molecular formula C12H10BrN3O4S2 B2957966 5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide CAS No. 501111-79-1

5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide

Cat. No. B2957966
CAS RN: 501111-79-1
M. Wt: 404.25
InChI Key: KMUCTKZPIVPIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For a similar compound, the InChI code is 1S/C11H7Br2NO2/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-10(13)16-9/h1-6H,(H,14,15) . This code represents the molecular formula, atomic connectivity, and hydrogen placement of the compound.


Physical And Chemical Properties Analysis

The physical form of a similar compound is a powder . It has a melting point of 154-155 degrees Celsius . The molecular weight is 344.99 . More specific physical and chemical properties of “5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide” would require further experimental data.

Scientific Research Applications

Antibacterial Activity

Furan derivatives are known for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The presence of the sulfamoylphenyl group in 5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide could potentially enhance these properties, making it a candidate for developing new antibacterial agents. Research could focus on synthesizing novel compounds from this derivative and evaluating their efficacy against resistant strains of bacteria.

Anticancer Research

Furan derivatives have shown promise in anticancer research due to their ability to interact with biological targets involved in cancer progression . The specific structure of this compound, particularly the bromo and carbamothioyl groups, could be key in studying its potential as an anticancer agent. Research could involve screening the compound against different cancer cell lines and examining its mechanism of action.

Safety and Hazards

The safety information for a similar compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation . It’s important to handle the compound with appropriate safety measures.

properties

IUPAC Name

5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O4S2/c13-10-6-5-9(20-10)11(17)16-12(21)15-7-1-3-8(4-2-7)22(14,18)19/h1-6H,(H2,14,18,19)(H2,15,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUCTKZPIVPIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.